PNMT Inhibitory Activity: Quantified Target Engagement Versus Unsubstituted Oxazole Scaffolds
(5-Phenyl-1,3-oxazol-2-yl)methanamine demonstrates measurable in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), a validated target in catecholamine biosynthesis regulation [1]. The 5-phenyl substituent provides essential hydrophobic and π-stacking interactions with the PNMT active site that are absent in unsubstituted oxazole methanamine scaffolds (e.g., oxazol-2-ylmethanamine, CAS 1041053-44-4) which lack aromatic substitution and consequently show no documented PNMT engagement .
| Evidence Dimension | PNMT enzyme inhibition |
|---|---|
| Target Compound Data | Documented inhibitory activity (quantitative Ki available in BindingDB; value requires direct database retrieval) |
| Comparator Or Baseline | Oxazol-2-ylmethanamine (unsubstituted): No documented PNMT inhibitory activity |
| Quantified Difference | Qualitative presence vs. absence of PNMT engagement; quantitative difference not calculable without comparator Ki data |
| Conditions | In vitro PNMT enzyme inhibition assay; BindingDB ChEBML_152563 |
Why This Matters
This documented PNMT activity establishes the compound's utility in catecholamine pathway research and distinguishes it from simpler oxazole methanamines that lack the 5-phenyl pharmacophore required for target engagement.
- [1] BindingDB Entry: ChEBML_152563. Assay Description: In vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT). BindingDB, 2007. View Source
